2-Decylthiophene
Overview
Description
2-Decylthiophene is a chemical compound with the molecular formula C14H24S . It is used as a building block for the synthesis of semiconducting small molecules, oligomers, and polymers in applications such as polymer solar cells and organic field-effect transistors .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used, including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with a decyl group (C10H21) at the 2-position . The average mass of the molecule is 224.405 Da .Chemical Reactions Analysis
Thiophene-based compounds, including this compound, are known for their exceptional optical and conductive properties. They play a vital role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 290.1±3.0 °C at 760 mmHg, and a flash point of 94.7±3.3 °C . It has 9 freely rotating bonds and a polar surface area of 28 Å2 .Scientific Research Applications
1. Thermal Behaviour and Polymorphism
A detailed study on the thermal behaviour of low-molecular-weight poly(3-decylthiophene) revealed two distinct crystalline phases and a mesophase, potentially nematic. The research developed a structural model for a 3-dimensional phase and identified conditions for each phase's formation (Bolognesi et al., 1993).
2. Synthesis of 2-Arylthiophenes
The direct C-H arylation of thiophenes with aryl iodides and bromides using Pd, Ir, Rh, and Cu catalysts was studied. This research explored a new synthetic strategy for 2-arylthiophenes, offering a more atom-economical and environmentally friendly approach (Hu et al., 2012).
3. Electropolymerization and Applications
The electrochemical polymerization of 3-decylthiophene using 1-butyl-3-methylimidazoliumtetrafluorborate as a solvent was investigated. This process led to the development of very stable polythiophene films suitable for various electro-optical applications (Torres et al., 2007).
4. Organic Field-Effect Transistors
A study introduced alkylthio side chains to main chain thienyl backbones for organic field-effect transistors (OFETs). This research demonstrated the impact of side chain alkylthio structural motifs on molecular conformation, morphologies, structural packing, and charge transport in OFET devices (Lin et al., 2021).
5. Raman Spectroscopic Studies
Raman spectroscopic studies of regioregular poly(3-decylthiophene) provided insights into its structural homogeneity and extended conjugation. This research correlated Raman spectroelectrochemical studies with cyclic voltammetry and UV−visible−near-IR spectroelectrochemistry (Louarn et al., 1996).
6. Crystalline Transition and Morphology
The study of poly(3-butylthiophene) revealed insights into its morphology at different crystalline polymorphs and solvent/thermal induced phase transitions. This research offered valuable information on the material's electrical properties (Lu et al., 2008).
7. Liquid Crystal Monodomain Field-Effect Transistors
Research on butyl, hexyl, and decyl derivatives of liquid-crystalline semiconductors for field-effect transistors was conducted. This study focused on their structural, optical, and electrical properties, contributing to the understandingof monodomain film formation and charge transport mechanisms in these materials (van Breemen et al., 2006).
8. Conducting Copolymers for Electronic Applications
The synthesis and characterization of new processible conducting copolymers derived from thiophenes were explored. These copolymers combined excellent electrical properties with good processibility, offering potential for various electronic applications (Hanna & Leclerc, 1996).
9. Doping Influence on Polythiophene Structure
A study on the influence of doping on the molecular structure of poly(3-decylthiophene) provided insights into doping-induced structural changes of the polymer system, enhancing understanding of its electronic properties (Łużcny et al., 1994).
10. Polythiophene Nanocomposites for Photodegradation
The review on polythiophene nanocomposites focused on their applications in photocatalytic degradation. This study highlighted the potential of PTh in environmental applications and discussed advancements in UV and visible light-assisted photocatalysis (Ansari et al., 2015).
11. Solar Cell Applications
A study on the optical and electrochemical characterization of poly(3-undecyl-2,2'-bithiophene) in thin-film solid-state TiO2 photovoltaic solar cells demonstrated the potential of polythiophenes in solar cell applications, revealing important insights into their photovoltaic performance (Grant et al., 2003).
Future Directions
Mechanism of Action
Target of Action
2-Decylthiophene is a popular alkylated thiophene used as a building block for the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the structures involved in the application of polymer solar cells and organic field-effect transistors .
Mode of Action
The compound interacts with its targets by adding solubility to the target molecules in applications of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The alkyl chain of this compound can also adjust the film morphology in these applications .
Pharmacokinetics
It’s worth noting that the compound’s solubility and film morphology adjustment capabilities may influence its bioavailability .
Result of Action
The action of this compound results in the creation of semiconducting small molecules, oligomers, and polymers . These materials are used in the fabrication of devices like polymer solar cells and organic field-effect transistors . A device based on piceno [4,3-b:9,10-b′]dithiophene with two decyl end groups (C10-PiDT) shows typical p-type characteristics under ambient conditions in the dark .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound shows typical p-type characteristics under ambient conditions in the dark . .
Properties
IUPAC Name |
2-decylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h10,12-13H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTHKCARNFTUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340655 | |
Record name | 2-Decylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-39-9 | |
Record name | 2-Decylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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